Celecoxib-d4 is a deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Deuteration involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This modification can alter a molecule's metabolic stability and pharmacokinetic properties without significantly changing its chemical behavior. Celecoxib-d4 is primarily utilized as an internal standard in analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Celecoxib in biological samples. [, ]
Celecoxib-d4 is a deuterated form of celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) primarily used in the treatment of pain and inflammation associated with conditions such as arthritis. The compound is classified under the category of selective cyclooxygenase-2 inhibitors, which distinguishes it from traditional NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The introduction of deuterium in the molecular structure enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in bioequivalence studies and metabolic profiling.
Celecoxib-d4 is synthesized from celecoxib through specific chemical modifications that replace certain hydrogen atoms with deuterium. This modification allows for improved tracking of the compound in biological systems using mass spectrometry techniques. Celecoxib itself is classified as an anti-inflammatory agent, specifically targeting cyclooxygenase-2 enzymes, which are involved in the inflammatory process.
The synthesis of celecoxib-d4 generally involves the following steps:
Technical details regarding specific reaction conditions, temperatures, and catalysts used in the synthesis can vary based on the method employed but typically involve careful control to avoid degradation of the compound.
Celecoxib-d4 has a molecular formula of and a molecular weight of approximately 385.40 g/mol. The structure features:
The incorporation of deuterium alters the vibrational spectra of the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm its structure.
Celecoxib-d4 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarity. Key reactions include:
The technical details of these reactions are crucial for understanding how modifications affect pharmacokinetics and dynamics.
The mechanism by which celecoxib-d4 exerts its effects involves selective inhibition of cyclooxygenase-2 enzymes. This inhibition leads to decreased synthesis of pro-inflammatory mediators such as prostaglandins. The specific actions include:
Data from pharmacological studies indicate that while celecoxib-d4 retains similar efficacy as celecoxib, its altered isotopic composition may provide insights into its metabolic fate.
Celecoxib-d4 exhibits several notable physical and chemical properties:
These properties are essential for its characterization and application in scientific research.
Celecoxib-d4 serves several scientific purposes:
The use of deuterated compounds like celecoxib-d4 enhances analytical precision and reliability in various research applications, making it a valuable tool in pharmaceutical sciences.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3